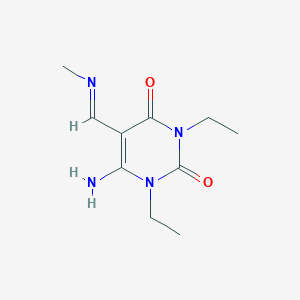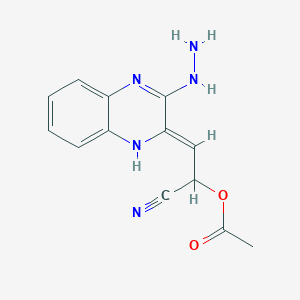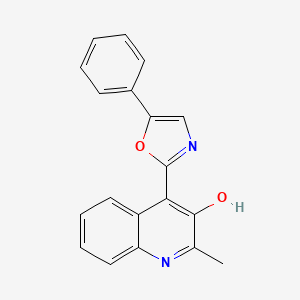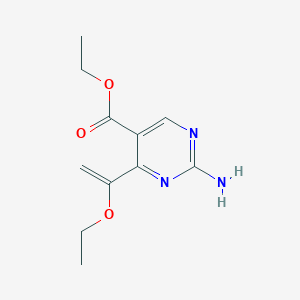![molecular formula C16H15N3 B12920213 2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine](/img/structure/B12920213.png)
2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-b]pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the hinge region of kinases, thereby inhibiting their enzymatic activity. This inhibition can disrupt key signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential therapeutic agent for cancer treatment .
Comparación Con Compuestos Similares
2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms and the presence of substituents.
Pyridazines: These compounds have a similar pyridazine ring but lack the fused imidazole ring.
Pyridazinones: These derivatives contain a keto functionality and exhibit different pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a kinase inhibitor, which distinguishes it from other related compounds.
Propiedades
Fórmula molecular |
C16H15N3 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
2,3-dimethyl-8-[(E)-2-phenylethenyl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C16H15N3/c1-12-13(2)19-16(18-12)15(10-11-17-19)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3/b9-8+ |
Clave InChI |
NZASSIXTIXFWMI-CMDGGOBGSA-N |
SMILES isomérico |
CC1=C(N2C(=N1)C(=CC=N2)/C=C/C3=CC=CC=C3)C |
SMILES canónico |
CC1=C(N2C(=N1)C(=CC=N2)C=CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide](/img/structure/B12920132.png)

![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)









![3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12920198.png)

